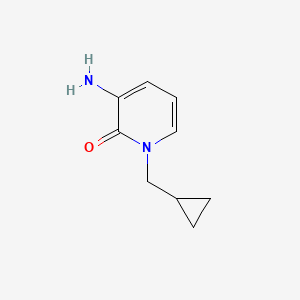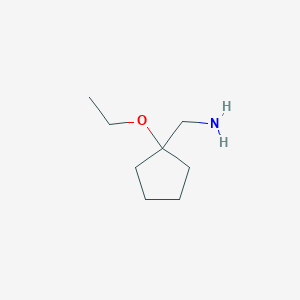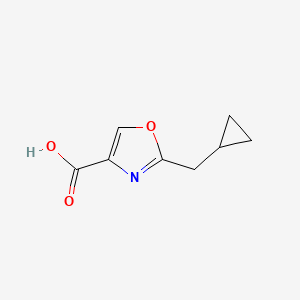
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride
Übersicht
Beschreibung
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride (AMBPB-HCl) is an organic compound with a molecular formula of C10H16ClN3O and a molecular weight of 221.7 g/mol. It is a synthetic compound that is used in a variety of scientific research applications, including molecular biology, biochemistry, and physiology. AMBPB-HCl is a versatile compound that can be used to study a variety of biological processes, including signal transduction, enzyme activity, and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicology
Research has delved into the metabolic pathways of various pyridine-based compounds, highlighting their transformation and the formation of specific metabolites in biological systems. For example, the study on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine identifies significant metabolic pathways and the presence of metabolites after oral administration, providing a foundation for understanding the metabolism of complex organic compounds, including 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride, in humans (Balani et al., 1995).
Pharmacokinetics and Pharmacodynamics
Studies have also investigated the pharmacokinetics and pharmacodynamics of pyridine derivatives, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the evaluation of exposure biomarkers for N-methyl-2-pyrrolidone (NMP) after dermal absorption showcases the utility of specific biomarkers in assessing exposure and the toxicokinetic behavior of pyridine-based compounds in humans (Akesson et al., 2004).
Potential Therapeutic Uses
The therapeutic potential of pyridine derivatives has been explored in various contexts, including their role as inhibitors of metabolic activation pathways in tobacco-specific carcinogens, suggesting potential applications in cancer prevention. A clinical trial assessing 2-Phenethyl Isothiocyanate (PEITC) as an inhibitor of metabolic activation of a tobacco-specific lung carcinogen in cigarette smokers exemplifies research into compounds that could modulate the metabolic activation of carcinogens, indicating a possible therapeutic avenue for 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride (Yuan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBMVFXLWGUGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)


![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)


